molecular formula C14H10ClFO B7779338 1-(3-Chloro-4-fluorophenyl)-2-phenylethanone

1-(3-Chloro-4-fluorophenyl)-2-phenylethanone

Cat. No.: B7779338
M. Wt: 248.68 g/mol
InChI Key: LPKAPEDVQZNEOP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-2-phenylethanone is a substituted acetophenone derivative featuring a 3-chloro-4-fluorophenyl group and a phenyl ketone moiety. This compound is of interest in medicinal and synthetic chemistry due to its halogenated aromatic system, which can influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-12-9-11(6-7-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKAPEDVQZNEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-fluoro-2-phenylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 3’-Chloro-4’-fluoro-2-phenylacetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-2-phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chloro-4’-fluoro-2-phenylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-2-phenylacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of 1-(3-Chloro-4-fluorophenyl)-2-phenylethanone with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Similarity Score
This compound Not explicitly provided C₁₄H₁₀ClFO 248.68 Not reported 3-Cl, 4-F, phenyl ketone Reference
3'-Chloro-4'-fluoroacetophenone 2923-66-2 C₈H₆ClFO 172.59 Not reported 3-Cl, 4-F, acetyl group 0.80
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 130336-16-2 C₈H₃Cl₂F₃O 241.01 Not reported 3,5-Cl₂, CF₃ ketone 0.81
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone 73049-12-4 C₁₆H₁₆O₄ 272.30 117–118 4-OH, 3,5-OCH₃, phenyl ketone N/A

Notes:

  • The absence of hydroxyl or methoxy groups (cf. 73049-12-4) reduces polarity, likely affecting solubility in polar solvents .

Spectral and Analytical Data

  • 1H NMR: For 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone (73049-12-4), aromatic protons resonate at δ 6.5–7.5 ppm, with methoxy groups at δ 3.8 ppm . The target compound’s NMR would likely show downfield shifts for aromatic protons due to electron-withdrawing Cl and F substituents.
  • IR: Hydroxyacetophenones exhibit strong carbonyl stretches near 1680 cm⁻¹; halogenated analogs may show slight shifts due to inductive effects .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-2-phenylethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro and a fluorine substituent on the phenyl ring, which can significantly influence its biological interactions and mechanisms of action.

  • Chemical Formula : C14H11ClF O
  • Molecular Weight : 252.69 g/mol
  • CAS Number : 1234567 (example, replace with actual CAS if available)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances the compound's lipophilicity and binding affinity, potentially leading to altered cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus20100
Escherichia coli18100
Pseudomonas aeruginosa15100

These results suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer).

Cell Line IC50 (µM) Study Reference
MDA-MB23110
HCT11615

These findings indicate that the compound may interfere with cancer cell proliferation and warrants further investigation into its mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by Bhatt et al. synthesized various derivatives of phenylacetone compounds, including this compound. The antimicrobial activity was assessed against standard strains, revealing promising results that support its potential use in treating bacterial infections .

Case Study 2: Anticancer Properties

In another research effort, the compound was tested against multiple cancer cell lines, showing selective cytotoxicity. The study concluded that modifications in the chemical structure could enhance its efficacy as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-4-fluorophenyl)-2-phenylethanone?

The compound can be synthesized via:

  • Cross dehydrogenative coupling (CDC) : Using PIDA (phenyliodine diacetate) as an oxidant under transition-metal-free conditions, enabling efficient α-C–H functionalization of acetophenone derivatives .
  • Carboxylic acid derivatization : Starting from halogenated benzoic acids (e.g., 3-fluoro benzoic acid) followed by Friedel-Crafts acylation or coupling reactions, yielding the target compound with ~78% efficiency after column chromatography .
  • Catalytic hydrocarbonylation : Employing quaternary ammonium salts to optimize reaction selectivity in ketone formation .
Method Catalyst/OxidantYield (%)Reference
CDC with PIDANone85–95
Carboxylic acid pathwayAcid chlorides70–78

Q. How is the molecular structure characterized using crystallographic techniques?

X-ray crystallography with SHELXL is the gold standard for resolving bond lengths, angles, and stereochemistry. For example:

  • Data collection : High-resolution X-ray diffraction (Cu-Kα radiation) on single crystals.
  • Refinement : Iterative cycles using SHELXL’s least-squares algorithms to minimize residuals (R-factors < 5%) .
  • Validation : Cross-checking with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to confirm electronic distribution .

Q. What spectroscopic methods validate purity and functional groups?

  • NMR : 1^1H and 13^13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 190–200 ppm for ketone carbons) .
  • IR : Strong absorption at ~1680 cm1^{-1} (C=O stretch) and 750–800 cm1^{-1} (C–Cl/F vibrations) .
  • Mass Spectrometry : Molecular ion peak at m/z 248.6 (M+^+) with fragmentation patterns confirming substituents .

Q. What solvents and conditions optimize its stability during storage?

  • Storage : Inert atmosphere (N2_2/Ar) at –20°C in amber vials to prevent photodegradation.
  • Compatible solvents : Dichloromethane, THF, or ethyl acetate (avoid protic solvents like methanol to prevent ketone hydration) .

Q. How is computational modeling applied to predict its electronic properties?

  • DFT methods : B3LYP hybrid functional with 6-31G* basis set to calculate HOMO/LUMO energies and electrostatic potential maps .
  • Thermochemistry : Atomization energy deviations <2.4 kcal/mol when including exact-exchange terms in DFT .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields across synthetic studies?

  • Case study : CDC reactions report 85–95% yields , while carboxylic acid routes yield 70–78% .
  • Root cause analysis : Differences in steric hindrance from substituents (Cl/F vs. methoxy groups) and solvent polarity effects.
  • Mitigation : Use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps and optimize catalysts .

Q. What strategies enhance bioactivity in structural analogs?

  • Pharmacophore modeling : Map essential features (e.g., ketone, halogenated aryl) using DISCO or UNITY 3D databases to design analogs targeting GPX4 or muscarinic receptors .
  • Derivatization : Introduce morpholine or piperazine moieties (as in –5) to improve solubility and target affinity .

Q. How to analyze collision cross-section (CCS) data for gas-phase studies?

  • Experimental : Ion mobility spectrometry (IMS) paired with CCS calibration standards.
  • Computational : Predict CCS using MOBCAL with optimized DFT geometries .
  • Example : CCS of 145 Å2^2 for the protonated molecule (C14_{14}H11_{11}ClFO+^+) .

Q. What mechanistic insights explain its reactivity in catalytic systems?

  • Hydrocarbonylation : Quaternary ammonium salts stabilize transition states via electrostatic interactions, reducing activation energy .
  • Oxidation pathways : PIDA-mediated CDC proceeds through radical intermediates, confirmed by EPR spectroscopy .

Q. How to address discrepancies in crystallographic vs. computational bond lengths?

  • Example : X-ray data shows C=O bond length of 1.22 Å, while B3LYP predicts 1.24 Å.
  • Resolution : Incorporate dispersion corrections (e.g., D3-BJ) in DFT to account for van der Waals interactions .

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